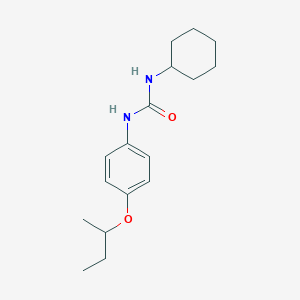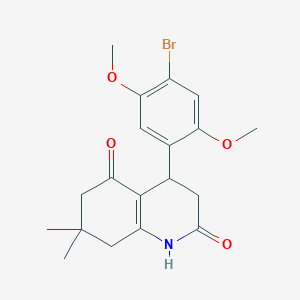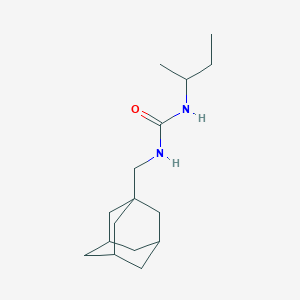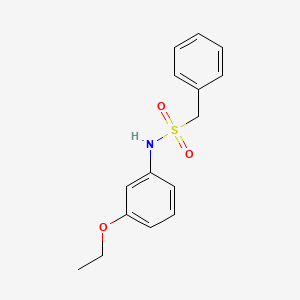
N-(2-methoxyethyl)-N'-(3-methyl-2-pyridinyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methoxyethyl)-N'-(3-methyl-2-pyridinyl)urea, also known as MPN, is a chemical compound that has been extensively studied for its potential therapeutic applications in a variety of diseases. MPN belongs to a class of compounds known as pyridinyl ureas, which have been shown to exhibit a range of biological activities.
Mécanisme D'action
The mechanism of action of N-(2-methoxyethyl)-N'-(3-methyl-2-pyridinyl)urea is not fully understood, but it is believed to involve the inhibition of specific signaling pathways. In cancer, N-(2-methoxyethyl)-N'-(3-methyl-2-pyridinyl)urea has been shown to inhibit the activity of the protein kinase CK2, which is involved in cell proliferation and survival. In inflammation, N-(2-methoxyethyl)-N'-(3-methyl-2-pyridinyl)urea has been shown to inhibit the activity of the enzyme phosphodiesterase 4, which is involved in the production of inflammatory cytokines. In neurodegenerative disorders, N-(2-methoxyethyl)-N'-(3-methyl-2-pyridinyl)urea has been shown to protect against neuronal damage by reducing oxidative stress.
Biochemical and physiological effects:
N-(2-methoxyethyl)-N'-(3-methyl-2-pyridinyl)urea has been shown to have a range of biochemical and physiological effects, including inhibition of cell proliferation, reduction of inflammation, and protection against neuronal damage. N-(2-methoxyethyl)-N'-(3-methyl-2-pyridinyl)urea has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(2-methoxyethyl)-N'-(3-methyl-2-pyridinyl)urea in lab experiments is its well-characterized mechanism of action, which allows for targeted studies of specific signaling pathways. Another advantage is its broad range of potential therapeutic applications. One limitation is its relatively low solubility, which may require the use of specialized solvents or delivery systems.
Orientations Futures
There are several potential future directions for research on N-(2-methoxyethyl)-N'-(3-methyl-2-pyridinyl)urea. One area of focus could be the development of more efficient synthesis methods to improve the yield and purity of the compound. Another area of focus could be the identification of additional therapeutic applications for N-(2-methoxyethyl)-N'-(3-methyl-2-pyridinyl)urea, such as in metabolic disorders or infectious diseases. Finally, further studies could be conducted to elucidate the precise mechanism of action of N-(2-methoxyethyl)-N'-(3-methyl-2-pyridinyl)urea and to identify potential targets for drug development.
Méthodes De Synthèse
N-(2-methoxyethyl)-N'-(3-methyl-2-pyridinyl)urea can be synthesized by reacting 3-methyl-2-pyridinamine with 2-chloroethyl methyl ether, followed by reaction with isocyanate. The resulting product is then purified by recrystallization.
Applications De Recherche Scientifique
N-(2-methoxyethyl)-N'-(3-methyl-2-pyridinyl)urea has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer, N-(2-methoxyethyl)-N'-(3-methyl-2-pyridinyl)urea has been shown to inhibit the growth of tumor cells by targeting specific signaling pathways. In inflammation, N-(2-methoxyethyl)-N'-(3-methyl-2-pyridinyl)urea has been shown to reduce the production of inflammatory cytokines. In neurodegenerative disorders, N-(2-methoxyethyl)-N'-(3-methyl-2-pyridinyl)urea has been shown to protect against neuronal damage.
Propriétés
IUPAC Name |
1-(2-methoxyethyl)-3-(3-methylpyridin-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O2/c1-8-4-3-5-11-9(8)13-10(14)12-6-7-15-2/h3-5H,6-7H2,1-2H3,(H2,11,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYZUZWIBROJWEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)NC(=O)NCCOC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methoxyethyl)-3-(3-methylpyridin-2-yl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(4-{[(2,4-dimethoxyphenyl)amino]sulfonyl}phenyl)-4-nitrobenzenesulfonamide](/img/structure/B4878481.png)
![ethyl 4-benzyl-1-[(1-phenyl-1H-pyrazol-4-yl)methyl]-4-piperidinecarboxylate](/img/structure/B4878488.png)
![7-chloro-4-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}-8-methyl-2-phenylquinoline](/img/structure/B4878496.png)


![1-[(2-chloro-4-nitrophenoxy)methyl]-N-(2,3-dimethylphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B4878516.png)
![methyl 4-(5-{[(pyridin-3-ylmethyl)amino]methyl}-2-furyl)benzoate hydrochloride](/img/structure/B4878520.png)
![3-{2-[2-(3,4-dimethylphenoxy)ethoxy]ethyl}-4(3H)-quinazolinone](/img/structure/B4878532.png)
![N-{3-[4-(2-fluorophenyl)-1-piperazinyl]-3-oxopropyl}benzamide](/img/structure/B4878538.png)
![N-[1-(2,6-dichlorobenzyl)-1H-pyrazol-3-yl]-1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B4878543.png)
![1-(3-chlorophenyl)-N-[4-(4-morpholinyl)benzyl]methanesulfonamide](/img/structure/B4878550.png)
